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Compound of Interest

Compound Name: 5,7-Dimethylindoline

Cat. No.: B7841891 Get Quote

Compound: 5,7-Dimethylindoline CAS Registry Number: 70555-53-2 Molecular Formula:

Molecular Weight: 147.22 g/mol Class: Heterocyclic Amine / Indoline Derivative[1]

Executive Summary & Structural Logic
5,7-Dimethylindoline acts as a critical pharmacophore in the synthesis of complex alkaloids

and kinase inhibitors. Structurally, it consists of a fused benzene and pyrrolidine ring (2,3-

dihydro-1H-indole) substituted with methyl groups at the C5 and C7 positions.

From a spectroscopic perspective, the molecule exhibits distinct symmetry breaking compared

to the parent indoline. The C7-methyl group introduces steric crowding near the nitrogen atom,

influencing the N-H chemical shift and vibrational modes. The C5-methyl group is para to the

nitrogen (in the aniline sense), affecting the electronic density of the aromatic system.

Mass Spectrometry (MS) Analysis
Methodology: Electron Ionization (EI) at 70 eV is the standard for structural confirmation,

though Electrospray Ionization (ESI+) is preferred for high-throughput LC-MS workflows.

Fragmentation Pathway
The fragmentation of 5,7-dimethylindoline follows a predictable pathway characteristic of

alkyl-substituted indolines.

Molecular Ion (
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): The base peak or high-intensity peak appears at m/z 147.

Aromatization (

): Loss of two hydrogen atoms to form the fully aromatic 5,7-dimethylindole cation (

145). This is a common driving force in indoline MS.

Dealkylation (

): Loss of a methyl radical (

), typically from the C7 position due to ortho-effect relief or benzylic cleavage, yielding

132.

MS Data Table
Ion Type m/z

Relative
Abundance (%)

Interpretation

147 60–80
Molecular Ion (Stable

radical cation)

146 20–40
Loss of amine proton

or benzylic H

145 10–20
Aromatization to

Indole cation

132 40–60
Loss of Methyl

(Benzylic cleavage)

91 <10
Tropylium ion

rearrangement

MS Fragmentation Logic Diagram
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- CH3 (Radical Loss)

Ring Expansion
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m/z 91

Rearrangement
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Figure 1: Proposed fragmentation pathway for 5,7-dimethylindoline under EI conditions.

Infrared Spectroscopy (IR)
Methodology: ATR-FTIR (Attenuated Total Reflectance) on neat oil or thin film.

The IR spectrum is defined by the secondary amine functionality and the substitution pattern of

the benzene ring.

Key Vibrational Modes
N-H Stretch (

): A single, sharp band characteristic of a secondary amine. The frequency may be slightly
lower than typical anilines due to the cyclic constraint.

C-H Stretch (Aliphatic) (

): Distinct bands arising from the

carbons at C2 and C3, as well as the methyl groups.

C=C Aromatic Stretch (

): Multiple bands confirming the benzene ring.

C-N Stretch (

): Strong absorption due to the Ar-N bond.
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IR Data Table
Frequency (

)
Intensity Assignment

3380 Medium Secondary Amine

3020 Weak Aromatic

2950, 2860 Strong
Methyl & Methylene (

)

1605, 1490 Strong Aromatic Ring Breathing

1265 Strong Aryl-Amine Stretch

850 Medium Out-of-plane (Isolated Ar-H)

Nuclear Magnetic Resonance (NMR)
Methodology: Spectra acquired in

with TMS as internal standard. Instrument: 400 MHz (

), 100 MHz (

).

NMR Analysis
The proton spectrum is characterized by the aliphatic "indoline triplet" pattern and a simplified

aromatic region due to the 5,7-substitution.

Aliphatic Region: Two triplets corresponding to the C2 and C3 methylene protons. The C2

protons (adjacent to N) are significantly deshielded. Two singlets represent the methyl

groups.
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Aromatic Region: Only two aromatic protons remain (H4 and H6). They are meta to each

other.

H4: Adjacent to the C3 bridge and C5-Me.

H6: Located between the two methyl groups (C5 and C7).

NMR Data Table ( )
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

6.85 Singlet (br) 1H - H4 (Aromatic)

6.70 Singlet (br) 1H - H6 (Aromatic)

3.55 Triplet 2H 8.4
H2 (

)

3.40 Broad s 1H -
N-H

(Exchangeable)

3.00 Triplet 2H 8.4
H3 (

)

2.25 Singlet 3H - C5-CH3

2.10 Singlet 3H - C7-CH3

> Note: The chemical shifts of H4 and H6 are very close and may appear as broad singlets or

doublets with small meta-coupling (

). The C7-Methyl is typically slightly upfield of the C5-Methyl due to the ortho-shielding effect of
the nitrogen lone pair.

NMR Analysis
The carbon spectrum confirms the count of 10 unique carbons.[2]

NMR Data Table ( )
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Shift (

ppm)
Type Assignment

149.5 Quaternary C7a (Ar-N junction)

130.2 Quaternary C3a (Ar-C junction)

129.8 Quaternary C5 (Ar-Me)

127.5 CH C6 (Aromatic)

125.1 CH C4 (Aromatic)

118.5 Quaternary C7 (Ar-Me)

47.5
C2 (

)

29.8
C3 (

)

20.8 C5-Me

16.9 C7-Me

Experimental Protocols
Protocol A: Sample Preparation for NMR

Massing: Weigh 5–10 mg of 5,7-dimethylindoline into a clean vial.

Solvation: Add 0.6 mL of deuterated chloroform (

) containing 0.03% TMS.

Filtration: If the compound was synthesized via reduction (e.g.,

reduction of indole), filter through a cotton plug to remove inorganic salts.

Acquisition: Transfer to a 5mm NMR tube. Acquire
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with 16 scans and

with >256 scans due to the quaternary carbons.

Protocol B: Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming the structure of a synthesized

batch of 5,7-dimethylindoline.

Crude Sample
(Post-Synthesis)

TLC Screening
(Hex:EtOAc 8:2)

Mass Spec (LC-MS)
Target: m/z 147

Single Spot?

1H NMR Analysis
Check Methyl Integrals (6H)

Correct Mass

Structure Confirmed?

No (Re-purify)

Release for Assay

Yes

Click to download full resolution via product page

Figure 2: Routine structural confirmation workflow for indoline derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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